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2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Catalog No.
S942258
CAS No.
2098085-65-3
M.F
C12H12N2OS
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-o...

CAS Number

2098085-65-3

Product Name

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

IUPAC Name

2-cyclopropyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C12H12N2OS/c15-11-6-10(5-8-3-4-16-7-8)13-12(14-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,13,14,15)

InChI Key

QEDZHJXQTFUUSR-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CSC=C3

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CSC=C3

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by its unique molecular structure, which includes a cyclopropyl group and a thiophen-3-ylmethyl substituent. Its molecular formula is C12H12N2OSC_{12}H_{12}N_{2}OS and it has a molecular weight of approximately 232.3 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may confer specific biological activities.

  • Pyrimidine ring

    Pyrimidines are a class of heterocyclic aromatic compounds with various biological functions. They are found in nucleobases like uracil and cytosine, which are essential for DNA and RNA. Research on modified pyrimidine derivatives explores their potential as antiviral agents or anticancer drugs.

  • Cyclopropyl group

    The cyclopropyl group is a three-membered carbon ring that can influence a molecule's physical and biological properties. Sometimes, it can enhance a molecule's bioavailability or metabolic stability, making it a desirable feature for drug development.

  • Thiophene group

    Thiophene is a five-membered aromatic ring containing sulfur. Thiophene derivatives are present in many biologically active molecules, and research explores their applications in antimicrobial agents or anti-inflammatory drugs.

  • Alcohol group

    The presence of an alcohol group can affect a molecule's solubility and interaction with other molecules. In some cases, it might be a site for further chemical modifications to enhance the target properties.

Typical of pyrimidine derivatives:

  • Oxidation: The compound can be oxidized to form various oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions, often using sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: The compound is capable of substitution reactions where functional groups are replaced by other groups, involving halogens or nucleophiles under suitable conditions.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its chemical properties.

Research indicates that 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol exhibits significant biological activities, including:

  • Anti-inflammatory Properties: Studies have shown that this compound can inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting its potential use in treating inflammatory conditions.
  • Antimicrobial Activity: It has been evaluated for its effectiveness against various bacterial and fungal strains, showing promise as a novel antimicrobial agent.
  • Antioxidant Effects: The compound has demonstrated antioxidant properties, which may help in managing oxidative stress-related disorders.

These biological activities underscore the compound's potential therapeutic applications in medicine.

The synthesis of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol typically involves several key steps:

  • Starting Materials: The synthesis often begins with cyclopropylamine and appropriate aldehydes or ketones.
  • Cyclization Reaction: An intermediate is formed through a cyclization reaction with a pyrimidine precursor. This step may require specific catalysts and solvents to optimize yield and purity.
  • Purification: Post-synthesis, the compound is purified using methods such as recrystallization or chromatography to achieve the desired product quality.

Recent methodologies also include green chemistry approaches that aim to minimize environmental impact while maximizing efficiency in synthesis.

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol has several notable applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and antimicrobial properties, it is being explored as a candidate for new drug formulations.
  • Chemical Research: The compound serves as a building block in the synthesis of more complex pyrimidine derivatives, facilitating advancements in synthetic organic chemistry.
  • Material Science: Its unique chemical properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol focus on its mechanisms of action at the molecular level. These studies often utilize molecular docking techniques to predict how the compound interacts with various biological targets, including enzymes and receptors involved in inflammatory pathways. Understanding these interactions helps elucidate the compound's therapeutic potential and guides further development.

Similar Compounds

Several compounds share structural similarities with 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol, including:

  • 2-Cyclopropyl-6-methylpyrimidin-4-ol
  • 2-Diethylamino-6-methylpyrimidin-4-ol
  • 4-Cyclopropyl-6-methylpyrimidinamine

Comparison with Similar Compounds

The uniqueness of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol lies in its specific substitution pattern which enhances its stability and reactivity compared to other similar compounds. While other derivatives may exhibit some biological activity, this particular compound shows enhanced anti-inflammatory effects and potential for broader therapeutic applications due to its distinctive thiophene moiety and cyclopropane structure.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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